
4-(furan-2-ylcarbonyl)-3-hydroxy-1-(2-methoxyethyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-(furan-2-ylcarbonyl)-3-hydroxy-1-(2-methoxyethyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that belongs to the class of pyrrolones. This compound is characterized by its unique structure, which includes a furan ring, a hydroxy group, and multiple methoxy groups. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(furan-2-ylcarbonyl)-3-hydroxy-1-(2-methoxyethyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The starting materials may include furan derivatives, methoxy-substituted benzaldehydes, and other reagents. Common synthetic routes may involve:
Aldol Condensation: Combining furan derivatives with aldehydes under basic conditions to form intermediate compounds.
Cyclization: Using cyclization reactions to form the pyrrolone ring structure.
Functional Group Modifications: Introducing hydroxy and methoxy groups through various substitution reactions.
Industrial Production Methods
Industrial production of such compounds may involve optimizing the reaction conditions to achieve high yields and purity. This can include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques like crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-(furan-2-ylcarbonyl)-3-hydroxy-1-(2-methoxyethyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution Reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may yield alcohols.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs often exhibit anticancer properties. Preliminary studies suggest that 4-(furan-2-ylcarbonyl)-3-hydroxy-1-(2-methoxyethyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one may interact with specific molecular targets involved in cancer progression. Compounds with furan and pyrrolidine structures have been associated with:
- Inhibition of tumor growth
- Induction of apoptosis in cancer cells
Anti-inflammatory Properties
Similar compounds have demonstrated anti-inflammatory effects by modulating pathways associated with inflammation. The unique combination of functional groups in this compound may enhance its ability to inhibit pro-inflammatory cytokines.
Organic Synthesis Applications
The compound serves as a versatile building block in organic synthesis. Its structure allows for various chemical transformations, including:
- Acylation reactions : The furan moiety can participate in acylation to form derivatives with enhanced biological activity.
- Cyclization reactions : The pyrrolidine structure can be further modified to create novel compounds for drug development.
Synthetic Routes
Typical synthetic routes for this compound involve multi-step reactions starting from substituted benzene and furan derivatives. Key steps include:
- Acylation : Introducing the furan carbonyl group.
- Cyclization : Forming the pyrrolidine ring through cyclization reactions.
- Hydroxylation : Adding the hydroxy group at the appropriate position.
Case Study 1: Anticancer Screening
A study evaluated the anticancer potential of derivatives of this compound against various cancer cell lines. Results indicated significant cytotoxicity against breast and colon cancer cells, suggesting that modifications to the methoxy or furan groups could enhance efficacy.
Case Study 2: Anti-inflammatory Activity
Another research project focused on the anti-inflammatory properties of similar pyrrolidine derivatives. The study found that these compounds effectively reduced inflammation markers in vitro, indicating potential therapeutic applications for inflammatory diseases.
Mechanism of Action
The mechanism of action of 4-(furan-2-ylcarbonyl)-3-hydroxy-1-(2-methoxyethyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4-(furan-2-ylcarbonyl)-3-hydroxy-1-(2-methoxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one: Lacks the trimethoxyphenyl group.
4-(furan-2-ylcarbonyl)-3-hydroxy-1-(2-methoxyethyl)-5-(3,4-dimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one: Has fewer methoxy groups on the phenyl ring.
Uniqueness
The presence of the trimethoxyphenyl group in 4-(furan-2-ylcarbonyl)-3-hydroxy-1-(2-methoxyethyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one distinguishes it from similar compounds. This structural feature may contribute to its unique chemical and biological properties.
Biological Activity
The compound 4-(furan-2-ylcarbonyl)-3-hydroxy-1-(2-methoxyethyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic molecule with significant potential in medicinal chemistry. Its structure suggests various biological activities due to the presence of multiple functional groups, including a furan carbonyl moiety, hydroxyl group, and methoxy substituents. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Structural Characteristics
The molecular formula of the compound is C21H23NO8 with a molecular weight of approximately 387.4 g/mol. The unique combination of functional groups in its structure enhances its solubility and potential biological activity compared to simpler analogs.
Property | Details |
---|---|
Molecular Formula | C21H23NO8 |
Molecular Weight | 387.4 g/mol |
IUPAC Name | This compound |
Canonical SMILES | COCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CC(=C(C=C3)OC)OC |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including acylation, cyclization, and hydroxylation. Reaction conditions such as temperature and solvent choice are critical for optimizing yields and purity.
Biological Activity
Research indicates that compounds with similar structures exhibit various biological activities. The mechanisms of action for This compound may involve:
1. Anticancer Activity
Studies have shown that structurally related compounds possess significant anticancer properties. For instance, compounds with similar furan and pyrrole structures have demonstrated the ability to inhibit cell proliferation in cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
2. Antibacterial Effects
Compounds analogous to this structure have been reported to exhibit antibacterial activity against various strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The presence of the hydroxyl group likely contributes to this activity by enhancing interaction with bacterial cell membranes.
3. Anti-inflammatory Properties
The compound may also modulate inflammatory pathways by inhibiting specific enzymes involved in inflammation. For example, it could inhibit cyclooxygenase (COX) or lipoxygenase (LOX) pathways, leading to reduced production of pro-inflammatory mediators.
Case Studies
Several studies highlight the biological activities associated with similar compounds:
-
Anticancer Screening
A study identified a novel anticancer compound through screening libraries against multicellular spheroids. The findings suggested that compounds with furan and pyrrole moieties could effectively target cancer cells while sparing normal cells . -
Antibacterial Testing
Another research effort focused on the antibacterial properties of derivatives containing furan rings. These studies revealed that certain modifications could enhance the efficacy against resistant bacterial strains . -
Inflammation Modulation
Research on benzofuran derivatives indicated their ability to inhibit inflammatory responses in vitro by downregulating pro-inflammatory cytokines .
Properties
Molecular Formula |
C21H23NO8 |
---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
3-(furan-2-carbonyl)-4-hydroxy-1-(2-methoxyethyl)-2-(3,4,5-trimethoxyphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C21H23NO8/c1-26-9-7-22-17(12-10-14(27-2)20(29-4)15(11-12)28-3)16(19(24)21(22)25)18(23)13-6-5-8-30-13/h5-6,8,10-11,17,24H,7,9H2,1-4H3 |
InChI Key |
SNZLLEUBLUFCDK-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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